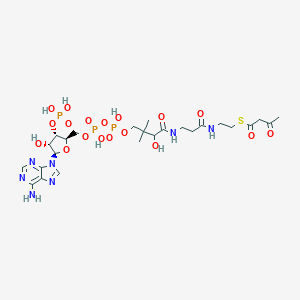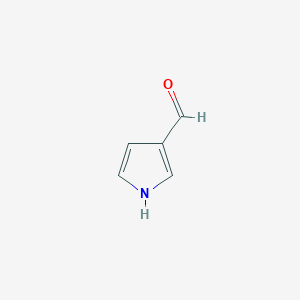
Cellobionic acid
Vue d'ensemble
Description
Cellobionic acid, also known as 4-O-β-D-glucopyranosyl-D-gluconic acid, is an organic acid derived from the oxidation of cellobiose. Cellobiose is a disaccharide composed of two glucose molecules linked by a β(1→4) bond. This compound is a stereoisomer of lactobionic acid and belongs to the subgroup of sugar acids called aldobionic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cellobionic acid can be synthesized through the oxidation of cellobiose. One common method involves the use of whole-cell biocatalysts, such as genetically modified Pseudomonas taetrolens or Gluconobacter oxydans. These microorganisms possess membrane-bound dehydrogenases that facilitate the oxidation process .
For example, Pseudomonas taetrolens expressing quinoprotein glucose dehydrogenase can convert cellobiose to this compound with high efficiency. The reaction conditions typically include a reaction temperature of 35°C, a cell density of 10 at OD 600nm, and a cellobiose concentration of 200 g/L. Under these conditions, the conversion can be completed in approximately 11 hours .
Industrial Production Methods: Industrial production of this compound can be achieved using whole-cell biocatalysis in stirred tank bioreactors. The engineered strains of Gluconobacter oxydans or Pseudomonas taetrolens are cultivated, and the cells are harvested and resuspended in a reaction buffer containing cellobiose. The biotransformation is carried out under aerobic conditions, and the product is subsequently purified .
Analyse Des Réactions Chimiques
Types of Reactions: Cellobionic acid undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Reduction: this compound can be reduced to its corresponding sugar alcohols under specific conditions.
Hydrolysis: β-glucosidase can hydrolyze this compound to glucose and gluconic acid.
Major Products:
Oxidation: this compound is the primary product formed from the oxidation of cellobiose.
Hydrolysis: The hydrolysis of this compound yields glucose and gluconic acid.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of cellobionic acid involves its interaction with specific enzymes and molecular targets:
Enzymatic Degradation: this compound is hydrolyzed by β-glucosidase to produce glucose and gluconic acid.
Oxidative Pathways: this compound is produced through the action of cellobiose dehydrogenase, which oxidizes cellobiose to cellobionolactone.
This compound Phosphorylase: This enzyme catalyzes the degradation of this compound, linking oxidative cellulose degradation to bioethanol fermentation pathways in microorganisms.
Comparaison Avec Des Composés Similaires
- Lactobionic acid
- Maltobionic acid
- Gluconic acid
- Glucuronic acid
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-ZNLUKOTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201562 | |
| Record name | Cellobionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534-41-8 | |
| Record name | Cellobionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cellobionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cellobionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)







